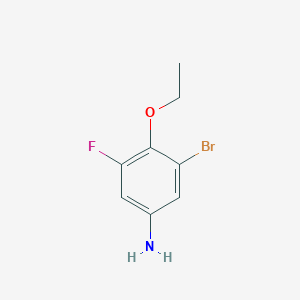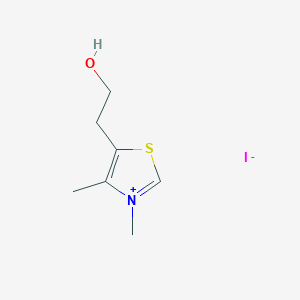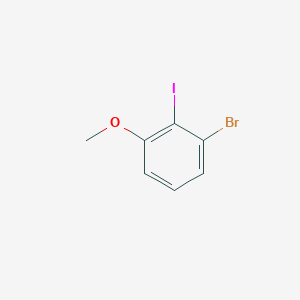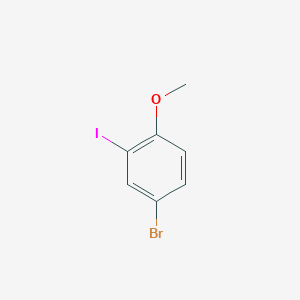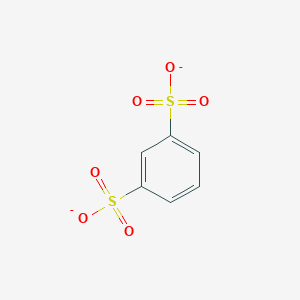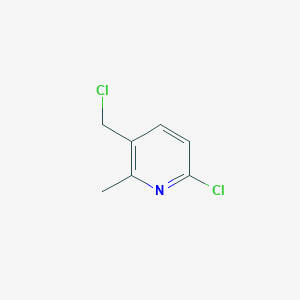![molecular formula C13H10F3NO B059721 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole CAS No. 1261268-83-0](/img/structure/B59721.png)
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," often involves the reaction of nitriles with azides or through [3+2] cycloaddition reactions involving organoazides and nitriles. A novel synthetic route for tetrazoles includes the reaction of phenylsulfonylhydrazones with arenediazonium salts, which has been demonstrated to yield 2,5-disubstituted tetrazoles in good yields due to the availability of starting materials, simplicity of the procedure, and higher yields (Ito et al., 1976).
Molecular Structure Analysis
Tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," are characterized by their planar tetrazole ring structure. X-ray crystallography studies reveal that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups. This structural arrangement has implications for the molecule's reactivity and interactions with biological targets (Al-Hourani et al., 2015).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Cyclooxygenase-2 Inhibition
- Tetrazole derivatives, including those similar to "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," have been extensively studied for their interaction with cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies help understand the orientation and interaction of these molecules within the enzyme's active site, suggesting potential as COX-2 inhibitors. For example, docking studies alongside crystal structure analysis have provided insights into how tetrazole compounds could inhibit COX-2, a target for anti-inflammatory drugs (Al-Hourani et al., 2015). Additionally, biomolecular docking has been employed to compare these compounds with known drugs like celecoxib, showing no inhibition potency for COX-1 or COX-2 enzymes, indicating specificity and potential for targeted therapy (Al-Hourani et al., 2020).
Crystallography and Structural Analysis
- The structural determination of tetrazole derivatives through X-ray crystallography reveals the planarity of the tetrazole rings and the non-conjugation of the aryl rings at the 1- and 5-positions, providing a foundation for understanding the chemical behavior and reactivity of these compounds. This structural information is crucial for designing drugs with specific properties, as seen in studies by Al-Hourani et al. (2015) and others focused on the crystal structure and bioassay studies of tetrazole compounds.
Antifungal Activity and Bioassay Studies
- New tetrazole derivatives have been synthesized and evaluated for their antifungal activity, showing significant sensitivity against certain moulds and yeasts like Candida albicans. This indicates the potential of these compounds as novel antifungal agents, addressing the issue of antifungal resistance (Łukowska-Chojnacka et al., 2016).
Synthesis and Chemical Reactivity
- The synthesis of novel tetrazole liquid crystals and their characterization shows the versatility of tetrazole compounds in material science, potentially leading to applications in liquid crystal displays and other technologies (Tariq et al., 2013). Furthermore, the reactivity of tetrazole derivatives with various nucleophiles opens up pathways for creating a wide range of functionalized compounds, as shown in the synthesis of novel tetrazole derivatives with potential antifungal activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-16(14,15)11-7-4-2-6(3-5-7)8-9-12-13-10-8/h2-5,11H,1H3,(H,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVKANXVOQNJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
